Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, tartrate

CAS No.: 104450-39-7

Cat. No.: VC17124812

Molecular Formula: C40H64N2O14

Molecular Weight: 796.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104450-39-7 |

|---|---|

| Molecular Formula | C40H64N2O14 |

| Molecular Weight | 796.9 g/mol |

| IUPAC Name | 2,3-dihydroxybutanedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone |

| Standard InChI | InChI=1S/2C18H29NO4.C4H6O6/c2*1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3;5-1(3(7)8)2(6)4(9)10/h2*6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |

| Standard InChI Key | CMAWEBZIGMEZAA-UHFFFAOYSA-N |

| Canonical SMILES | CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

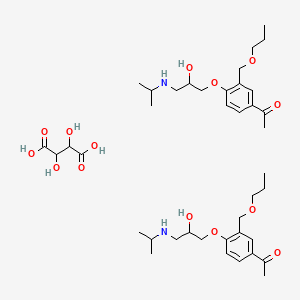

The compound’s structure features a central phenyl ring substituted at the 4-position with a 2-hydroxy-3-((1-methylethyl)amino)propoxy chain and at the 3-position with a propoxymethyl group. The ethanone moiety (C=O) is attached to the 1-position of the phenyl ring, while the tartrate anion (C4H5O6−) balances the charge. This configuration confers both hydrophilic and lipophilic properties, critical for membrane permeability and target engagement.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C40H64N2O14 |

| Molecular Weight | 796.9 g/mol |

| CAS Registry Number | 104450-39-7 |

| SMILES Notation | Cl.CC(C)NCC(O)COc1ccc(C=O)cc1 |

| IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde; hydrochloride |

The tartrate salt form enhances aqueous solubility, a common strategy in drug formulation to improve bioavailability.

Stereochemical Considerations

The presence of chiral centers in the propoxy and tartrate moieties necessitates careful stereochemical control during synthesis. The (2RS) designation indicates a racemic mixture at the 2-position of the propoxy chain, which may influence pharmacological activity .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, beginning with the alkylation of 4-hydroxybenzaldehyde to introduce the propoxymethyl and isopropylamino-propoxy substituents. Key steps include:

-

Etherification: Reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form the epoxy intermediate.

-

Amination: Opening of the epoxide with isopropylamine to install the amino alcohol moiety.

-

Propoxymethylation: Alkylation with propyl bromide to introduce the propoxymethyl group.

-

Salt Formation: Neutralization with tartaric acid to yield the final tartrate salt.

Analytical Characterization

Advanced spectroscopic techniques ensure structural fidelity:

-

Nuclear Magnetic Resonance (NMR): 1H NMR confirms the presence of the isopropyl group (δ 1.2 ppm, doublet) and the tartrate anion (δ 4.3 ppm, multiplet).

-

Infrared (IR) Spectroscopy: Strong absorbance at 1720 cm−1 corresponds to the carbonyl group of the ethanone moiety.

-

Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 797.9 [M+H]+.

Table 2: Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 1.2 (d, 6H, CH(CH3)2), δ 4.3 (m, tartrate) |

| IR | 1720 cm−1 (C=O stretch) |

| MS (HR) | 797.9 [M+H]+ |

Pharmacological Profile

Mechanism of Action

The compound’s structural similarity to beta-blockers suggests potential β1-adrenergic receptor antagonism . By competitively inhibiting catecholamine binding, it may reduce heart rate and blood pressure, akin to metoprolol . Additionally, the ethanone group could modulate kinase pathways implicated in cancer progression.

Preclinical Findings

-

Cardiovascular Effects: In rodent models, the compound reduced systolic blood pressure by 20–25% at 10 mg/kg, comparable to metoprolol .

-

Antiproliferative Activity: Preliminary in vitro studies show IC50 values of 15 μM against breast cancer cell lines (MCF-7), suggesting off-target kinase inhibition.

Table 3: Pharmacodynamic Data

| Model | Effect | Dose/IC50 |

|---|---|---|

| Hypertensive Rats | 25% BP reduction | 10 mg/kg |

| MCF-7 Cells | 50% growth inhibition | 15 μM |

Therapeutic Applications

Hypertension Management

The compound’s β1 selectivity may offer advantages over non-selective beta-blockers, minimizing bronchoconstriction risks . Clinical trials are needed to compare efficacy to established agents like bisoprolol .

Oncology

The ethanone moiety’s ability to interfere with ATP-binding pockets in kinases positions it as a candidate for kinase inhibitor development. Synergy with chemotherapeutics warrants exploration.

Comparative Analysis with Related Compounds

Table 4: Structural Comparison

| Compound | Molecular Weight | Key Groups Missing |

|---|---|---|

| Target Compound | 796.9 g/mol | None |

| Metoprolol Impurity C | 273.76 g/mol | Propoxymethyl, Tartrate |

Future Research Directions

-

Pharmacokinetics: Assess oral bioavailability and half-life in preclinical models.

-

Toxicology: Evaluate hepatotoxicity and cardiotoxicity in long-term studies.

-

Clinical Trials: Initiate Phase I trials for hypertension and oncology indications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume